An In-depth Technical Guide to 2-Methylpyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Methylpyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Methylpyrimidine-5-carbaldehyde (CAS No. 90905-33-2) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties and versatile reactivity, stemming from the pyrimidine core and the aldehyde functional group, make it a valuable precursor for a diverse range of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, synthesis, chemical reactivity, and applications, with a particular focus on its role as an intermediate in the development of novel therapeutic agents.
Core Properties and Specifications
2-Methylpyrimidine-5-carbaldehyde is a stable, solid compound under standard conditions, presenting as a pale yellow solid.[1] Its structure combines an electron-deficient pyrimidine ring with a reactive aldehyde group, a combination that defines its synthetic utility.
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1, compiled from commercial supplier technical data sheets.[2]
| Property | Value | Reference(s) |
| CAS Number | 90905-33-2 | |
| Molecular Formula | C₆H₆N₂O | |
| Molecular Weight | 122.13 g/mol | |
| Appearance | Solid; Pale Yellow Solid | [1] |
| Melting Point | 68-69 °C | |
| Boiling Point | 213.7 ± 13.0 °C at 760 mmHg | |
| Purity | ≥97% (Typical) | [2] |
| InChI Key | IJBONYUNKRDIFC-UHFFFAOYSA-N | |
| SMILES | Cc1ncc(C=O)cn1 |
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2-Methylpyrimidine-5-carbaldehyde. While publicly accessible, peer-reviewed experimental spectra are limited, data from suppliers and spectral databases provide the basis for characterization.[3]
Predicted ¹H NMR (Proton NMR) Data:
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Aldehyde Proton (CHO): A singlet expected in the downfield region, typically ~9.9-10.1 ppm.
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Pyrimidine Protons (C4-H, C6-H): Two singlets expected in the aromatic region, ~8.8-9.2 ppm.
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Methyl Protons (CH₃): A singlet expected further upfield, ~2.7-2.9 ppm.
Predicted ¹³C NMR (Carbon NMR) Data:
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Carbonyl Carbon (C=O): Expected around 190-195 ppm.
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Pyrimidine Carbons (C2, C4, C5, C6): Expected in the 120-170 ppm range.
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Methyl Carbon (CH₃): Expected around 20-25 ppm.
Infrared (IR) Spectroscopy:
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C=O Stretch (Aldehyde): A strong, characteristic absorption band is expected around 1700-1720 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.
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C=N and C=C Stretches (Pyrimidine Ring): Multiple bands are expected in the 1400-1600 cm⁻¹ region.
Synthesis and Manufacturing
The synthesis of 2-Methylpyrimidine-5-carbaldehyde is typically achieved through a multi-step sequence involving the construction of the pyrimidine ring followed by the introduction or unmasking of the aldehyde functionality. A common and industrially relevant strategy is the condensation of a three-carbon dielectrophile with acetamidine.
Synthetic Pathway Overview
A plausible and widely utilized approach for constructing the 2-methylpyrimidine core involves the reaction of acetamidine with a suitable 1,3-dicarbonyl equivalent or a related synthon. The formyl group at the C5 position is often introduced via a Vilsmeier-Haack type reaction or by the oxidation of a hydroxymethyl or methyl group precursor.
Caption: Generalized synthetic pathway for 2-Methylpyrimidine-5-carbaldehyde.
Exemplary Synthesis Protocol
Step 1: Synthesis of the Pyrimidine Core
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Reaction Setup: To a stirred solution of acetamidine hydrochloride (1.0 eq) in a suitable solvent like ethanol, add a base such as sodium ethoxide (1.1 eq).
-
Condensation: Add a 1,3-dielectrophile, such as 3-(dimethylamino)acrolein (1.0 eq), to the reaction mixture.
-
Reaction Execution: Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, neutralize with a weak acid, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield 2-methylpyrimidine.
Step 2: Formylation of 2-Methylpyrimidine
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Vilsmeier Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to ice-cold N,N-dimethylformamide (DMF, 3.0 eq).
-
Reaction Setup: Dissolve the 2-methylpyrimidine (1.0 eq) from Step 1 in DMF and cool in an ice bath.
-
Formylation: Add the prepared Vilsmeier reagent dropwise to the pyrimidine solution. After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Hydrolysis & Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize with an aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-Methylpyrimidine-5-carbaldehyde. Further purification can be achieved by recrystallization.
Chemical Reactivity and Derivatization
The synthetic value of 2-Methylpyrimidine-5-carbaldehyde lies in the orthogonal reactivity of its functional groups. The aldehyde is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, while the pyrimidine ring can participate in various transformations.
Caption: Key reaction pathways for the derivatization of the aldehyde group.
Reactions of the Aldehyde Group
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Reductive Amination: This is one of the most powerful reactions for introducing diversity. The aldehyde readily condenses with primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine. This reaction is fundamental in library synthesis for drug discovery.
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Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for converting the aldehyde into an alkene, enabling chain extension and the introduction of varied lipophilic or functionalized side chains.
-
Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds can be used to construct more complex carbon skeletons.
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Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, 2-Methyl-5-pyrimidinemethanol, using reducing agents like sodium borohydride (NaBH₄).[5] This alcohol can then be used in further functionalization, such as ether or ester formation.
Representative Protocol: Reductive Amination
This protocol is a self-validating system widely used in medicinal chemistry for its high efficiency and broad substrate scope.
-
Reaction Setup: In a round-bottom flask, dissolve 2-Methylpyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or ethyl acetate (EtOAc).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred reaction mixture. The mild acidity of this reagent often obviates the need for an additional acid catalyst.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor for the disappearance of the starting aldehyde by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.
Applications in Drug Discovery
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6] 2-Methylpyrimidine-5-carbaldehyde serves as a key intermediate for synthesizing derivatives that target a wide range of biological systems. While specific examples citing this exact starting material in late-stage clinical candidates are proprietary, its utility can be understood through its application in building molecules for key target classes.
-
Kinase Inhibitors: The pyrimidine core is a common hinge-binding motif in many kinase inhibitors. The C5-aldehyde allows for the elaboration of side chains that can occupy the solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity.
-
GPCR Modulators: Derivatives can be synthesized to interact with G-protein coupled receptors, where the substituents introduced via the aldehyde can modulate ligand-receptor interactions.
-
Enzyme Inhibitors: The scaffold is used to develop inhibitors for enzymes like phosphodiesterases (PDEs). For instance, pyrimidine derivatives have been investigated as PDE4 inhibitors for treating inflammatory diseases.
-
Antineoplastic Agents: Many anticancer drugs feature a pyrimidine core. This building block is valuable for creating libraries of compounds to screen for activity against various cancer cell lines, such as those targeting mutated forms of the epidermal growth factor receptor (EGFR).
Caption: Role of 2-Methylpyrimidine-5-carbaldehyde in a typical drug discovery workflow.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
GHS Hazard Information
| Hazard | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [2] |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. |
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to store at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.[2]
-
In case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
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Conclusion
2-Methylpyrimidine-5-carbaldehyde is a high-value synthetic intermediate with significant potential for researchers in organic synthesis and drug development. Its well-defined reactivity, centered on the versatile aldehyde group, allows for the systematic and efficient generation of diverse chemical libraries. The stability and prevalence of the 2-methylpyrimidine core in bioactive molecules underscore its importance as a foundational scaffold for discovering next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the laboratory.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 3, 2026, from [Link]
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University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved January 3, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved January 3, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved January 3, 2026, from [Link]
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Caddick, S., et al. (n.d.). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. National Institutes of Health. Retrieved January 3, 2026, from [Link]
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MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved January 3, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde. Retrieved January 3, 2026, from [Link]
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- Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1).
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SciSpace. (n.d.). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. Retrieved January 3, 2026, from [Link]
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PubMed. (1964). HYDROXY-2-THIOPYRIMIDINE-5-CARBOXALDEHYDE DERIVATIVES IN CANCER CHEMOTHERAPY. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). Novel 2,5-substituted pyrimidines as pde4 inhibitors.
- Google Patents. (n.d.). 2-(2,4,5-substituted-anilino)pyrimidine compounds.
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